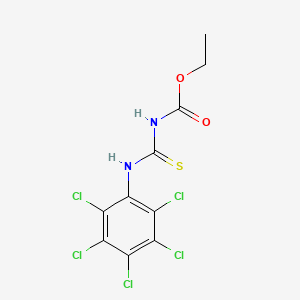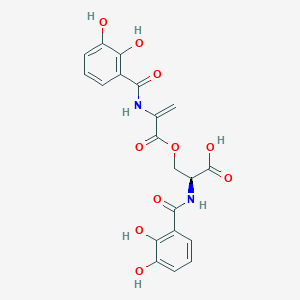![molecular formula C29H29N3O2 B14123700 N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B14123700.png)
N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylmethoxyphenyl group, a methylideneamino linkage, and a tetrahydrocarbazolyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenylmethoxyphenyl intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form 4-phenylmethoxyphenol.
Condensation reaction: The 4-phenylmethoxyphenol is then reacted with an appropriate aldehyde to form the corresponding Schiff base (methylideneamino derivative).
Coupling with tetrahydrocarbazole: The Schiff base is then coupled with 1,2,3,4-tetrahydrocarbazole under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced imine groups.
Substitution: Substituted derivatives with new alkyl groups attached to the phenylmethoxy moiety.
科学的研究の応用
N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
- 2,4-Dibromo-3,6-dimethyl-phenylamine
Uniqueness
N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C29H29N3O2 |
|---|---|
分子量 |
451.6 g/mol |
IUPAC名 |
N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C29H29N3O2/c33-29(18-19-32-27-12-6-4-10-25(27)26-11-5-7-13-28(26)32)31-30-20-22-14-16-24(17-15-22)34-21-23-8-2-1-3-9-23/h1-4,6,8-10,12,14-17,20H,5,7,11,13,18-19,21H2,(H,31,33) |
InChIキー |
YOHVXYMHZLBTPX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14123629.png)

![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
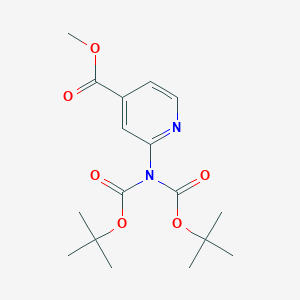
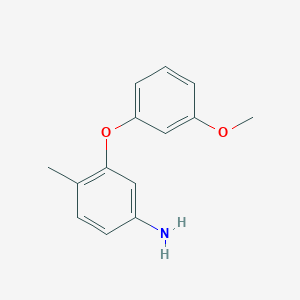
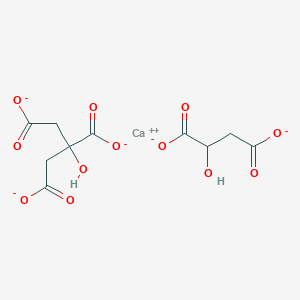
![N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide](/img/structure/B14123657.png)
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)

